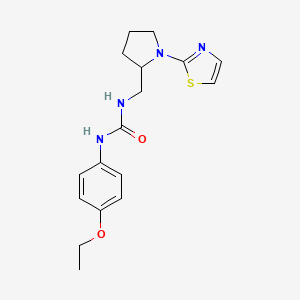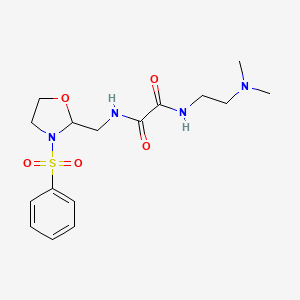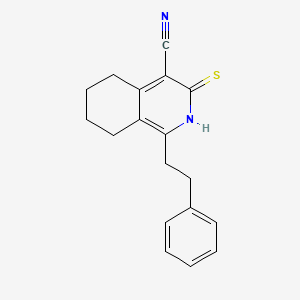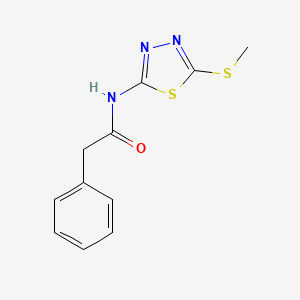
1-(4-Ethoxyphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea, also known as ETPU, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Anticancer Properties
Research into urea derivatives, including compounds similar to 1-(4-Ethoxyphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea, has shown significant promise in the fields of enzyme inhibition and cancer treatment. A study by Mustafa, Perveen, and Khan (2014) synthesized several urea derivatives and evaluated their effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. These compounds displayed varying degrees of inhibition against these enzymes, suggesting potential therapeutic applications. Additionally, one new compound demonstrated in vitro anticancer activity against a prostate cancer cell line, highlighting the potential of these derivatives in oncology research Mustafa, S., Perveen, S., & Khan, A. (2014).
Antimicrobial Activity
Another angle of research has focused on the synthesis of thiazoles and their derivatives for antimicrobial applications. Wardkhan et al. (2008) investigated the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one with various reagents to produce compounds tested for antimicrobial activity against bacterial and fungal strains. This study contributes to the understanding of how structural modifications of thiazole derivatives can influence their antimicrobial efficacy, laying groundwork for future antibiotic development Wardkhan, W. W., Youssef, M., Hamed, F. I., & Ouf, S. (2008).
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-23-15-7-5-13(6-8-15)20-16(22)19-12-14-4-3-10-21(14)17-18-9-11-24-17/h5-9,11,14H,2-4,10,12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHAQOQYCKWYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCCN2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2915969.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide](/img/structure/B2915976.png)
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2915977.png)

![5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2915980.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2915982.png)

![Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate](/img/structure/B2915986.png)
![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2915987.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2915988.png)
![2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2915989.png)
![N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine](/img/structure/B2915991.png)
